molecular formula C4H4ClNO2S2 B13630393 4-Chlorothiophene-3-sulfonamide

4-Chlorothiophene-3-sulfonamide

Cat. No.: B13630393
M. Wt: 197.7 g/mol
InChI Key: PLOVZWJOQIUJPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through the reaction of 4-chlorothiophene with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide .

Industrial Production Methods

Industrial production methods for 4-Chlorothiophene-3-sulfonamide often involve large-scale sulfonation reactions using chlorosulfonic acid and subsequent amination steps. These processes are optimized for high yield and purity, and often involve the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiophene-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chlorothiophene-3-sulfonamide primarily involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, depending on the specific isoenzyme targeted. Molecular docking studies have shown that the compound interacts with the enzyme outside the catalytic active site, contributing to its inhibitory properties .

Properties

Molecular Formula

C4H4ClNO2S2

Molecular Weight

197.7 g/mol

IUPAC Name

4-chlorothiophene-3-sulfonamide

InChI

InChI=1S/C4H4ClNO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

PLOVZWJOQIUJPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Cl)S(=O)(=O)N

Origin of Product

United States

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